molecular formula C8H4Cl3NO3 B12722786 3-Carbamyl-2,4,6-trichlorobenzoic acid CAS No. 83871-85-6

3-Carbamyl-2,4,6-trichlorobenzoic acid

Cat. No.: B12722786
CAS No.: 83871-85-6
M. Wt: 268.5 g/mol
InChI Key: CVLQXZRASAYAPW-UHFFFAOYSA-N
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Description

3-Carbamyl-2,4,6-trichlorobenzoic acid is a chlorinated aromatic compound with the molecular formula C₈H₄Cl₃NO₃. It is known for its role as a metabolite of chlorothalonil, a widely used fungicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamyl-2,4,6-trichlorobenzoic acid typically involves the chlorination of benzoic acid derivatives. One common method includes the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride to produce 2,4,6-trichlorobenzotrichloride, which is then hydrolyzed to form 2,4,6-trichlorobenzoic acid. This intermediate can be further reacted with urea under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes followed by purification steps such as crystallization and refining. The use of advanced techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Carbamyl-2,4,6-trichlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Carbamyl-2,4,6-trichlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Carbamyl-2,4,6-trichlorobenzoic acid involves its interaction with specific enzymes and molecular pathways. It is known to inhibit certain glutathione-related enzymes, affecting cellular respiration in target organisms. This inhibition leads to the disruption of metabolic processes, making it effective in its role as a metabolite of chlorothalonil .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carbamyl-2,4,6-trichlorobenzoic acid is unique due to its specific structure and the presence of a carbamyl group, which imparts distinct chemical and biological properties. Its role as a metabolite of chlorothalonil further distinguishes it from other similar compounds .

Properties

CAS No.

83871-85-6

Molecular Formula

C8H4Cl3NO3

Molecular Weight

268.5 g/mol

IUPAC Name

3-carbamoyl-2,4,6-trichlorobenzoic acid

InChI

InChI=1S/C8H4Cl3NO3/c9-2-1-3(10)5(8(14)15)6(11)4(2)7(12)13/h1H,(H2,12,13)(H,14,15)

InChI Key

CVLQXZRASAYAPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)C(=O)O)Cl)C(=O)N)Cl

Origin of Product

United States

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